NAPMA exerts its inhibitory effect on osteoclast differentiation through the downregulation of key osteoclast-specific markers: []* Transcription Factors: NAPMA suppresses the expression of c-Fos and NFATc1, crucial transcription factors involved in osteoclastogenesis. * Cell Surface Markers: It downregulates DC-STAMP, a protein essential for cell-cell fusion during osteoclast formation.* Proteolytic Enzymes: NAPMA reduces the expression of cathepsin K and MMP-9, enzymes involved in bone resorption.
By suppressing these markers at both the transcript and protein levels, NAPMA effectively inhibits the formation of multinucleated, bone-resorbing osteoclasts. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0